molecular formula C17H16ClNO3 B2884362 7-chloro-4-(3-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1340786-36-8

7-chloro-4-(3-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2884362
CAS RN: 1340786-36-8
M. Wt: 317.77
InChI Key: GIZZSNDZXRATRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-(3-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly known as 7-chloro-4-MBO, is an important intermediate in the synthesis of a variety of compounds used in the pharmaceutical industry. It is a heterocyclic compound with a unique structure which makes it a valuable starting material for the synthesis of a variety of drugs. 7-chloro-4-MBO is a key intermediate in the synthesis of drugs such as the anti-inflammatory drug celecoxib, the anticonvulsant pregabalin, and the antidiabetic drug rosiglitazone. 7-chloro-4-MBO has also been used in the synthesis of other compounds such as antibiotics, antifungals, and anticancer drugs.

Scientific Research Applications

Anticancer and Antimicrobial Applications

The review by Kawase, Saito, and Motohashi (2000) explores the structure-activity relationships of 3-benzazepines, highlighting their cytotoxicity to human promyelotic leukemia HL-60 cells and the generation of radicals that contribute to their anticancer activity. These findings suggest that benzoxazepine derivatives, including those structurally related to 7-chloro-4-(3-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, could have potential applications in cancer research and therapy (Kawase, Saito, & Motohashi, 2000).

Environmental and Ecotoxicological Studies

A study on parabens, which are structurally distinct but share some functional similarities with benzoxazepines, by Haman, Dauchy, Rosin, and Munoz (2015), discusses the occurrence, fate, and behavior of parabens in aquatic environments. This research provides a framework for understanding how similar compounds might behave in environmental settings and their potential ecotoxicological impacts, which could be relevant for studying the environmental aspects of benzoxazepines (Haman, Dauchy, Rosin, & Munoz, 2015).

Enzymatic Treatment of Organic Pollutants

The applications of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes, as reviewed by Husain and Husain (2007), might offer insights into potential research applications for similar compounds. This approach highlights the broader utility of compounds in environmental remediation and the degradation of pollutants, suggesting a possible research avenue for benzoxazepines and their derivatives in facilitating the enzymatic breakdown of organic contaminants (Husain & Husain, 2007).

properties

IUPAC Name

7-chloro-4-[(3-methoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-15-4-2-3-12(7-15)9-19-10-13-8-14(18)5-6-16(13)22-11-17(19)20/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZZSNDZXRATRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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